molecular formula C40H74NaO7S+ B12666715 Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate CAS No. 61732-58-9

Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate

Cat. No.: B12666715
CAS No.: 61732-58-9
M. Wt: 722.1 g/mol
InChI Key: WQFBUFUVMIAZAR-AWLASTDMSA-N
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Description

SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-OCTADECENYL ESTE SODIUM SALT is a chemical compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-OCTADECENYL ESTE SODIUM SALT typically involves the esterification of sulfo-butanedioic acid with 9-octadecenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-OCTADECENYL ESTE SODIUM SALT undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.

Major Products

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted esters and related compounds.

Scientific Research Applications

SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-OCTADECENYL ESTE SODIUM SALT is widely used in scientific research due to its surfactant properties. Some of its applications include:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology to improve the solubility of hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems to enhance the bioavailability of poorly soluble drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The primary mechanism of action of SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-OCTADECENYL ESTE SODIUM SALT is its ability to reduce surface tension. This property allows it to enhance the solubility of hydrophobic compounds in aqueous solutions. The compound interacts with hydrophobic molecules, forming micelles that encapsulate the hydrophobic core, thereby increasing their solubility and stability in water.

Comparison with Similar Compounds

Similar Compounds

  • SULFO-BUTANEDIOIC ACID 1,4-DINONYL ESTE SODIUM SALT
  • SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-HEXADECENYL ESTE SODIUM SALT

Uniqueness

SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-OCTADECENYL ESTE SODIUM SALT is unique due to its specific ester groups, which provide distinct surfactant properties compared to other similar compounds. Its ability to form stable micelles and enhance the solubility of hydrophobic compounds makes it particularly valuable in various applications.

Properties

CAS No.

61732-58-9

Molecular Formula

C40H74NaO7S+

Molecular Weight

722.1 g/mol

IUPAC Name

sodium;1,4-bis[(Z)-octadec-9-enoxy]-1,4-dioxobutane-2-sulfonic acid

InChI

InChI=1S/C40H74O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-39(41)37-38(48(43,44)45)40(42)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38H,3-16,21-37H2,1-2H3,(H,43,44,45);/q;+1/b19-17-,20-18-;

InChI Key

WQFBUFUVMIAZAR-AWLASTDMSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC/C=C\CCCCCCCC)S(=O)(=O)O.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC=CCCCCCCCC)S(=O)(=O)O.[Na+]

Origin of Product

United States

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